2-Amino-3-quinolin-4-YL-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

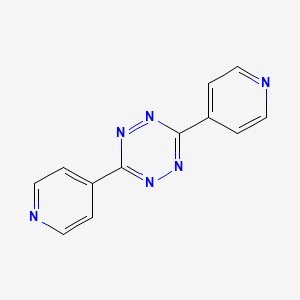

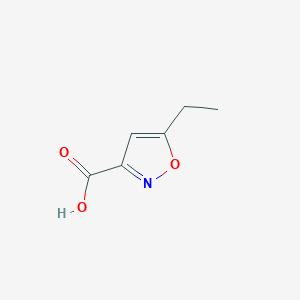

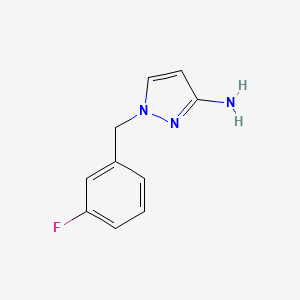

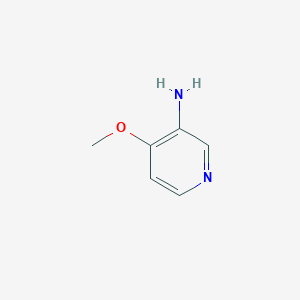

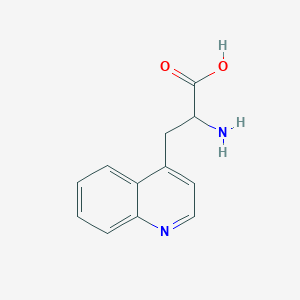

2-Amino-3-quinolin-4-YL-propionic acid is a compound with the CAS Number: 1991-98-6 and Linear Formula: C12H12N2O2 . It is a light yellow solid .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-quinolinyl)alanine . The InChI Code is 1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16) . The molecular weight is 216.24 .Physical And Chemical Properties Analysis

2-Amino-3-quinolin-4-YL-propionic acid is a light yellow solid . It has a molecular weight of 216.24 .Scientific Research Applications

Pharmaceutical Research

2-Amino-3-quinolin-4-YL-propionic acid: is a valuable chemical in pharmaceutical research due to its potential as a building block for drug development. It’s used to synthesize compounds that may have therapeutic effects. For instance, derivatives of this compound have been evaluated for their antimicrobial properties .

Chemical Synthesis

In synthetic chemistry, 2-Amino-3-quinolin-4-YL-propionic acid is employed as a precursor for the synthesis of complex molecules. It’s particularly useful in the construction of quinoline derivatives, which are prominent in many pharmaceuticals .

Safety and Hazards

Future Directions

While specific future directions for 2-Amino-3-quinolin-4-YL-propionic acid were not found in the search results, quinoline and its analogues have been noted for their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry , suggesting potential future directions in these areas for 2-Amino-3-quinolin-4-YL-propionic acid.

Mechanism of Action

Target of Action

Quinoline, a key structural component of this compound, is known to play a major role in medicinal chemistry . It is a vital scaffold for leads in drug discovery

Mode of Action

The compound likely interacts with its targets in a manner similar to other quinoline derivatives . More detailed studies are required to elucidate the specific interactions and resulting changes.

Biochemical Pathways

As a quinoline derivative, it may influence a variety of biological and pharmaceutical activities . Further investigation is necessary to summarize the affected pathways and their downstream effects.

Result of Action

Given its structural similarity to other quinoline derivatives, it may have comparable biological and pharmaceutical activities . More research is needed to describe these effects in detail.

properties

IUPAC Name |

2-amino-3-quinolin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYBRQWHZZVAHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409559 |

Source

|

| Record name | 2-AMINO-3-QUINOLIN-4-YL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-quinolin-4-YL-propionic acid | |

CAS RN |

1991-98-6 |

Source

|

| Record name | 2-AMINO-3-QUINOLIN-4-YL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.